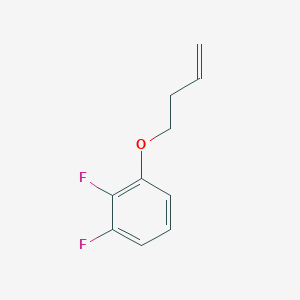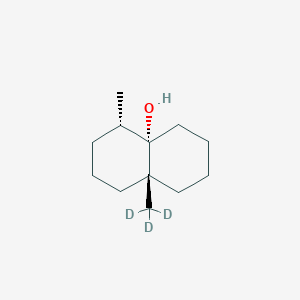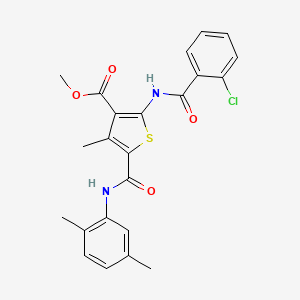
Adenosine,cytidylyl-(3'(R)5')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine,cytidylyl-(3’®5’)- is a dinucleoside monophosphate composed of adenosine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ hydroxyl group of cytidine. This compound is known for its role in various biochemical processes and its structural significance in nucleic acid research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine,cytidylyl-(3’®5’)- typically involves the coupling of adenosine and cytidine nucleotides. One common method is the use of phosphoramidite chemistry, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide . The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of adenosine,cytidylyl-(3’®5’)- may involve large-scale enzymatic synthesis using nucleotidyl transferases. These enzymes facilitate the transfer of nucleotide residues to form the phosphodiester bond under controlled conditions, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine,cytidylyl-(3’®5’)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis reactions, catalyzed by ribonucleases, cleave the phosphodiester bond, yielding adenosine and cytidine monophosphates .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using ribonucleases.
Oxidation: Mild oxidizing agents can be used to modify the nucleobases.
Substitution: Chemical modifications can be introduced using specific reagents to alter the nucleobases or the sugar moiety.
Major Products
The major products of these reactions include adenosine monophosphate (AMP) and cytidine monophosphate (CMP), along with various modified nucleotides depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Adenosine,cytidylyl-(3’®5’)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of adenosine,cytidylyl-(3’®5’)- involves its interaction with specific enzymes and receptors. It acts as a substrate for ribonucleases, which cleave the phosphodiester bond, leading to the release of adenosine and cytidine monophosphates . These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Uridylyl-(3’®5’)-adenosine: Similar structure but contains uridine instead of cytidine.
Cytidylyl-(3’®5’)-cytidylyl-(3’®5’)-adenosine: A trinucleotide with an additional cytidine residue.
Uniqueness
Adenosine,cytidylyl-(3’®5’)- is unique due to its specific base pairing and structural configuration, which allows it to form distinct helical structures and interact with various enzymes in a specific manner . This uniqueness makes it a valuable tool in nucleic acid research and biochemical studies.
Propiedades
Fórmula molecular |
C19H24N8O11P- |
|---|---|
Peso molecular |
571.4 g/mol |
Nombre IUPAC |
[[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O11P/c20-7-1-2-26(19(32)25-7)17-10(29)8(6(3-28)36-17)13(38-39(33,34)35)14-11(30)12(31)18(37-14)27-5-24-9-15(21)22-4-23-16(9)27/h1-2,4-6,8,10-14,17-18,28-31H,3H2,(H2,20,25,32)(H2,21,22,23)(H2,33,34,35)/p-1 |
Clave InChI |
UPESFRSOPRIEII-UHFFFAOYSA-M |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C(C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)






![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)
